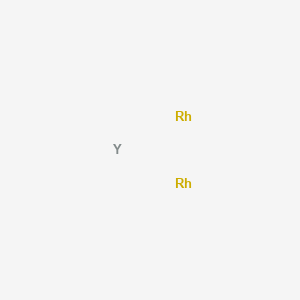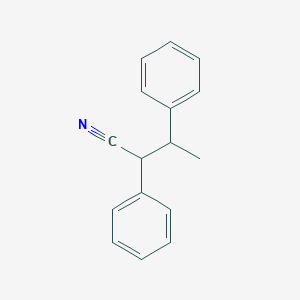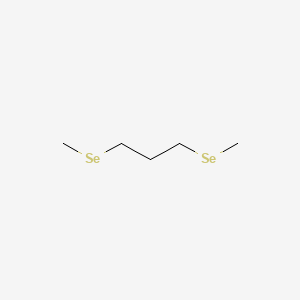
1,3-Bis(methylselanyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2. It is characterized by the presence of two methylselanyl groups attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(methylselanyl)propane can be synthesized through the reaction of 1,3-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
BrCH2CH2CH2Br+2NaSeCH3→CH3SeCH2CH2CH2SeCH3+2NaBr
The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenide groups to selenols.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Diselenides or selenoxides.
Reduction: Selenols.
Substitution: Various substituted organoselenium compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(methylselanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium compounds in cancer therapy and as antioxidants.
Industry: It is used in the development of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(methylselanyl)propane involves its ability to interact with various molecular targets through its selenium atoms. Selenium can form strong bonds with metals and other elements, making it useful in catalysis and other chemical processes. The compound can also undergo redox reactions, which are important in its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylthiopropanol: Similar in structure but contains sulfur instead of selenium.
1,3-Bis(diphenylphosphino)propane: Contains phosphorus instead of selenium and is used as a ligand in coordination chemistry
Uniqueness
1,3-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or phosphorus analogs. Selenium’s ability to participate in redox reactions and form strong bonds with metals makes this compound particularly valuable in catalysis and other applications .
Propiedades
Número CAS |
6136-91-0 |
|---|---|
Fórmula molecular |
C5H12Se2 |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
1,3-bis(methylselanyl)propane |
InChI |
InChI=1S/C5H12Se2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 |
Clave InChI |
MHMWLWUYCYJNTI-UHFFFAOYSA-N |
SMILES canónico |
C[Se]CCC[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


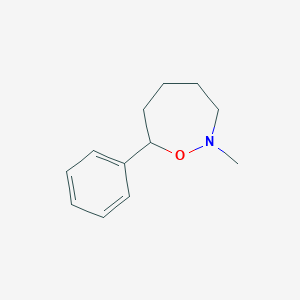
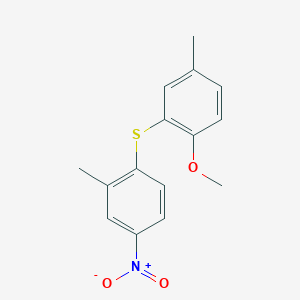
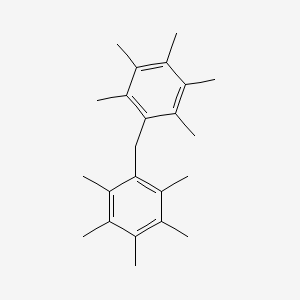
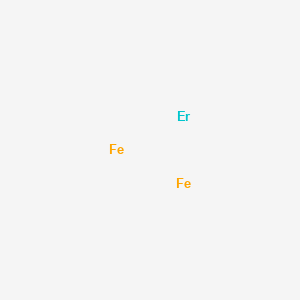
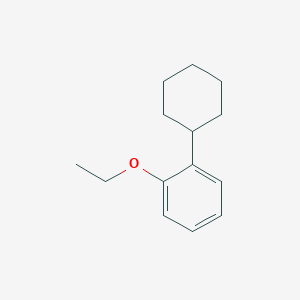
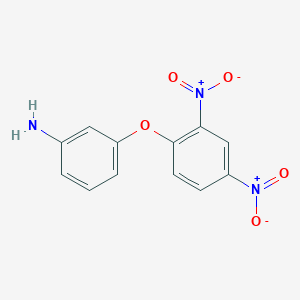
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
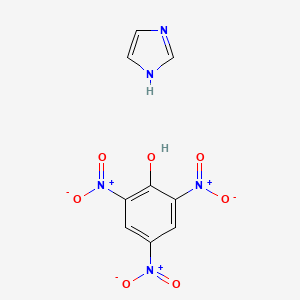
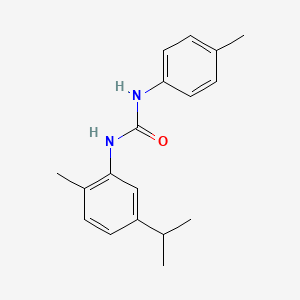
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
